Superior Long-Term Atrial Fibrillation Recurrence Prevention vs. Sotalol and Class-Wide Meta-Analysis
Amiodarone demonstrates superior efficacy for long-term maintenance of sinus rhythm in atrial fibrillation compared to sotalol, propafenone, and other antiarrhythmics. In the SAFE-T randomized controlled trial (N=665), the median time to atrial fibrillation recurrence was 487 days with amiodarone versus 74 days with sotalol (P<0.001), representing a 6.6-fold longer recurrence-free interval [1]. A 2024 systematic review and meta-analysis of 47 randomized controlled trials (N=19,113) confirmed amiodarone as the most effective agent for reducing AF recurrence, with an odds ratio of 0.19 (95% CI: 0.14–0.25) [2].
| Evidence Dimension | Median time to atrial fibrillation recurrence |
|---|---|
| Target Compound Data | 487 days |
| Comparator Or Baseline | Sotalol: 74 days |
| Quantified Difference | 413 days longer (6.6-fold increase) |
| Conditions | Randomized, double-blind, placebo-controlled trial; 665 patients with persistent AF; follow-up 1–4.5 years |
Why This Matters
For procurement in clinical trial supply or hospital formulary management, this evidence establishes amiodarone as the benchmark for long-term rhythm control efficacy, justifying selection despite its more complex safety monitoring requirements.
- [1] Singh BN, Singh SN, Reda DJ, et al. Amiodarone versus sotalol for atrial fibrillation. N Engl J Med. 2005;352(18):1861-1872. doi:10.1056/NEJMoa041705. View Source
- [2] Harrison B, Hepburn CY. P12 Long-term rhythm control in atrial fibrillation (AF): a systematic review & meta-analysis investigating the effectiveness of anti-arrhythmic drugs for the treatment of AF. Heart. 2024;110(Suppl 2):A8-A9. View Source
